1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine

membrane biophysics phase transition differential scanning calorimetry

Researchers requiring precise sn-positional control in model membranes face cross-contamination issues with standard POPC (~20% OPPC isomer impurity). OPPC (CAS 59491-62-2) eliminates this with only ~2% POPC contamination. • Dual phase transitions (Lc-to-Lβ subtransition + main Lβ/Lα at -9.3°C) enable high-pressure & low-temperature membrane biophysics studies • 6.7°C lower Tm than POPC maintains fluid bilayers at sub-zero temperatures for cryo-biophysics & cold-adaptation research • >99% (TLC) purity; cleaner calibration standard for LC-MS/MS sn-positional isomer quantification in lipidomic profiling

Molecular Formula C42H82NO8P
Molecular Weight 760.1 g/mol
Cat. No. B12062573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine
Molecular FormulaC42H82NO8P
Molecular Weight760.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCC=CCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h16,18,40H,6-15,17,19-39H2,1-5H3/b18-16-/t40-/m1/s1
InChIKeyWPAONTMCEBPEAF-KWNHIAGJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OPPC: A Defined Mixed-Chain Phosphatidylcholine


1-(11Z-Octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine (synonyms: 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine, OPPC, PC(18:1(9Z)/16:0)) is an asymmetric mixed-chain phosphatidylcholine bearing an unsaturated oleoyl chain (18:1, 9Z) at the sn-1 position and a saturated palmitoyl chain (16:0) at the sn-2 position of the glycerol backbone [1]. This regiochemistry distinguishes it from its positional isomer POPC (PC(16:0/18:1)), which carries the same two fatty acids with reversed sn-1/sn-2 substitution. OPPC is supplied as a >99% (TLC) pure synthetic lipid by Avanti Polar Lipids (a Croda brand) under catalog number 850475P, where it is specified as 1-(9Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine . The compound is a member of the phosphatidylcholine 34:1 molecular species family and serves as a chemically defined building block for constructing model membranes with precisely controlled acyl-chain asymmetry.

1 Asymmetric mixed-chain PC with defined sn-1/sn-2 regiochemistry
2 Unsaturated oleoyl (18:1) at sn-1, saturated palmitoyl (16:0) at sn-2
3 Chemically defined building block for model membranes with controlled acyl-chain asymmetry

Why OPPC Cannot Be Replaced by POPC


Although OPPC and its positional isomer POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) share identical fatty acyl composition (one C18:1 and one C16:0 chain), their distinct sn-1/sn-2 regiochemistry produces quantifiably different biophysical signatures that preclude interchangeable use in experimental systems. The main gel-to-liquid-crystalline phase transition temperature differs by at least 6.7 °C between the two isomers [1]. OPPC bilayers exhibit two discrete phase transitions (a lamellar-crystal to gel/liquid-crystalline transition plus a main gel-to-liquid-crystalline transition), whereas POPC bilayers undergo only a single main transition [2]. Furthermore, commercially available synthetic standards of the two isomers contain markedly different levels of cross-contamination from their positional isomer: POPC standards typically contain ~20% of the OPPC isomer, while OPPC standards contain only ~2% of the POPC isomer [3]. These differences have direct consequences for membrane permeability, lipid–protein interaction studies, oxidation susceptibility assays, and any experiment where bilayer phase state or molecular packing geometry is a controlling variable.

! Phase transition temperature may shift by several degrees between OPPC and POPC positional isomers, altering membrane phase state at common experimental temperatures.
! Bilayer phase complexity differs qualitatively: OPPC exhibits two distinct transitions, while POPC shows only one; additional thermodynamic states may not transfer between isomers.
! Isomeric purity of synthetic standards may differ substantially between positional isomers; cross-contamination can confound biophysical measurements and lipidomic quantification.

Quantitative Evidence: OPPC vs. Closest Analogs


Main Phase Transition Temperature

OPPC exhibits a main gel-to-liquid-crystalline phase transition temperature (Tm) of −9.3 °C, which is 6.7 °C lower than that of its positional isomer POPC (Tm = −2.6 °C) as measured by differential scanning calorimetry on aqueous dispersions [1]. The OPPC sample used in this study contained no detectable reversed isomer (i.e., no POPC contamination), while the POPC sample contained approximately 8% of the reversed isomer (OPPC) [1]. This 6.7 °C difference is directly attributable to the placement of the longer unsaturated oleoyl chain at the sn-1 versus sn-2 position, consistent with the general principle that for positional isomers, the isomer with the longer chain at the sn-1 position has the lower transition temperature [1].

Main Phase Transition
Head-to-head
ΔTm = 6.7 °C
Phase-state difference at common experimental temperatures
OPPC −9.3 °C vs POPC −2.6 °C; DSC on aqueous dispersions
membrane biophysics phase transition differential scanning calorimetry lipid thermodynamics

Distinct Bilayer Phase Transitions

OPPC bilayers undergo two distinct phase transitions—a transition from the lamellar crystal (Lc) phase to the Lβ (or Lα) phase, plus the main Lβ/Lα (gel-to-liquid-crystalline) transition—whereas POPC bilayers exhibit only a single main Lβ/Lα transition [1]. This qualitative difference in phase behavior is a direct consequence of the unsaturated acyl chain occupying the sn-1 position in OPPC, which introduces greater chain-length inequivalence between the two acyl chains and permits the formation of a stable lamellar crystal phase not observed in POPC [1]. Under high pressure, the Lβ phase of OPPC changes from metastable to stable at approximately 50 MPa, and anomalous small volume changes accompany the Lc/Lα transition of OPPC despite large enthalpy changes, attributable to loose chain packing caused by the cis double bond and sn-1/sn-2 chain inequivalence [1][2].

Bilayer Phase Behavior
Head-to-head
OPPC: 2 transitions (Lc→Lβ + Lβ→Lα)
POPC: 1 transition
Additional thermodynamic state present in OPPC bilayers
Lβ phase stabilizes above ~50 MPa; lamellar crystal phase absent in POPC
bilayer phase behavior lamellar crystal phase high-pressure light transmittance barotropic thermodynamics

Isomeric Purity of Synthetic Standards

CID/OzID (collision-induced dissociation coupled with ozone-induced dissociation) mass spectrometric analysis of commercially available synthetic standards revealed that the OPPC standard (PC 18:1(9Z)/16:0) contains only approximately 2% of the alternate positional isomer (POPC), whereas the POPC standard (PC 16:0/18:1(9Z)) contains approximately 20% of the alternate positional isomer (OPPC) [1]. This nearly 10-fold difference in isomeric purity has significant implications for experiments requiring chemically defined lipid compositions. In biological extracts, the relative abundance of the two isomers varies dramatically: egg yolk PC 34:1 is ~97% POPC with negligible OPPC; cow kidney medulla contains ~82% POPC and ~17% OPPC; cow ocular lens shows near-equal proportions; sheep brain grey matter contains ~39% OPPC of the total PC 34:1 pool [1].

Isomeric Purity
Head-to-head
OPPC ~2% vs POPC ~20% cross-contamination
~10-fold purity difference favors OPPC synthetic standards
CID/OzID mass spectrometry on commercially available standards
lipidomics positional isomer CID/OzID mass spectrometry isomeric purity analytical chemistry

Oxidative Stability in Supported Lipid Films

In a direct comparative study of Langmuir-Blodgett films of OPPC and POPC on mica substrates monitored by atomic force microscopy, both lipids formed homogeneous films in the liquid-expanded phase immediately after transfer. After two days of ambient exposure, both OPPC and POPC films developed oxidized domains approximately 0.8 nm higher than the surrounding intact lipid phase, but oxidation was reported to be slightly more pronounced in OPPC films [1]. These oxidation domains were absent when samples were maintained under vacuum or when films were composed of saturated phospholipids, confirming the oxidative origin [1]. The observed difference is consistent with the location of the oxidizable unsaturated oleoyl chain at the sn-1 position in OPPC, which may influence packing geometry and accessibility to reactive oxygen species at the air–water interface.

Oxidative Stability
Head-to-head
Oxidation slightly more pronounced in OPPC vs POPC films
sn-1 unsaturation may influence oxidative susceptibility at interfaces
AFM on Langmuir-Blodgett films; ~0.8 nm oxidized domains after 2 days
lipid oxidation Langmuir-Blodgett film atomic force microscopy membrane stability

Acyl-Chain Conformational Order

FT-IR spectroscopic analysis of partially deuterated positional isomers revealed that the oleoyl chain of OPPC (OP-d31PC, deuterated on the palmitoyl chain) exhibits a substantially broadened, nearly abolished gel-to-liquid-crystalline phase transition with significant conformational disorder retained even in the gel phase, whereas the deuterated palmitoyl chain of POPC (P-d31OPC) displays a relatively sharp gel-to-liquid-crystal phase transition between −6 and −3 °C with conformational changes similar to those of disaturated PCs [1]. Additionally, the sn-1 oleoyl chains of OPPC adopt a somewhat different set of two- and three-bond conformational states than the sn-2 oleoyl chains of POPC, as evidenced by differences in the CH₂ wagging progression region [1]. In Langmuir monolayers at the air/water interface, the sn-2 oleoyl chains of POPC were found to be somewhat more ordered than the sn-1 oleoyl chains of OPPC at surface pressures above approximately 25 mN m⁻¹ [1].

Chain Conformational Order
Head-to-head
OPPC gel phase retains substantial conformational disorder
Greater chain fluidity below Tm in OPPC vs POPC bilayers
FT-IR spectroscopy; partially deuterated positional isomer probes
FT-IR spectroscopy acyl chain conformation conformational order gel phase structure

OPPC Application Scenarios


Bilayers with Distinct Phase Transitions

OPPC is the appropriate choice when the experimental design requires or benefits from the presence of a lamellar crystal (Lc) phase in addition to the main gel-to-liquid-crystalline transition. Unlike POPC, which exhibits only a single Lβ/Lα transition, OPPC bilayers show both an Lc-to-Lβ (or Lc-to-Lα) subtransition and the main transition [1]. This dual-transition behavior, with the Lβ phase becoming stable above ~50 MPa, makes OPPC uniquely suited for high-pressure biophysical studies of membrane phase behavior and for investigating the role of interdigitated or crystalline lipid phases in membrane protein function [1][2].

Sub-Zero Membrane Biophysics

With a main transition temperature of −9.3 °C, OPPC remains in the fluid liquid-crystalline phase at temperatures where POPC (Tm = −2.6 °C) has already transitioned into the gel phase [1]. This 6.7 °C window is critical for cryo-biophysical studies, low-temperature membrane permeability assays, and cold-adaptation research where maintaining a fluid bilayer at sub-zero temperatures is required while still using a physiologically relevant mixed-chain PC composition.

Isomerically Defined PC(34:1) Standards

The commercially available OPPC synthetic standard is isomerically purer (only ~2% POPC cross-contamination) than the corresponding POPC standard (~20% OPPC cross-contamination) [1]. For analytical laboratories developing LC-MS/MS or CID/OzID methods for sn-positional isomer quantification in biological samples, OPPC provides a cleaner calibration standard. Additionally, tissues such as cow ocular lens and sheep brain grey matter contain substantial proportions of the PC 18:1/16:0 isomer (up to ~39% and >50% of the PC 34:1 pool, respectively), making OPPC the biologically relevant standard for lipidomic profiling of these tissues [1].

sn-1 vs. sn-2 Oxidation Sensitivity

OPPC exhibits slightly greater susceptibility to ambient oxidative degradation in supported Langmuir-Blodgett films compared with POPC, as evidenced by AFM detection of oxidized domains (~0.8 nm height increase) after two days of air exposure [1]. This differential sensitivity, attributed to the placement of the unsaturated oleoyl chain at the sn-1 versus sn-2 position, makes OPPC the preferred lipid for mechanistic studies of lipid peroxidation positional selectivity, ozone-induced membrane damage (as investigated at the air–water interface [2]), and the evaluation of antioxidant efficacy as a function of phospholipid regiochemistry.

Application
Selection Property
Validation Focus
Bilayer phase transition studies
Dual-transition phase behavior
Lamellar crystal phase characterization and high-pressure stability
Sub-zero membrane biophysics
Low-temperature fluid-phase window
Membrane fluidity and permeability at sub-zero conditions
Lipidomic isomer quantification
High isomeric purity standard
sn-positional isomer method development and biological extract profiling
Lipid oxidation mechanism studies
sn-1 unsaturated chain positioning
Positional selectivity of oxidative degradation at interfaces
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